molecular formula C28H34FN7O2 B606314 Bomedemstat CAS No. 1990504-34-1

Bomedemstat

Cat. No.: B606314
CAS No.: 1990504-34-1
M. Wt: 519.6 g/mol
InChI Key: KQKBMHGOHXOHTD-KKUQBAQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of IMG-7289 involves several key steps:

    Starting Materials: The synthesis begins with the preparation of the core structure, which includes a cyclopropylamine derivative and a benzamide derivative.

    Coupling Reaction: The cyclopropylamine derivative is coupled with the benzamide derivative under specific reaction conditions to form the intermediate compound.

    Final Steps:

Industrial production methods for IMG-7289 involve optimizing these synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

IMG-7289 undergoes several types of chemical reactions:

Common reagents used in these reactions include cyclopropylamine derivatives, benzamide derivatives, and triazole-forming agents. The major products formed from these reactions are the methylated histones and the final compound, IMG-7289 .

Mechanism of Action

IMG-7289 exerts its effects by irreversibly inhibiting the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is responsible for the demethylation of histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, IMG-7289 increases the methylation of these histones, leading to changes in gene expression . This alteration in gene expression results in the inhibition of cancer cell proliferation and the induction of apoptosis .

Properties

IUPAC Name

N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN7O2/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37)/t24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBMHGOHXOHTD-KKUQBAQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990504-34-1
Record name Bomedemstat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990504341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMG-7289
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bomedemstat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BOMEDEMSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2T4ALDEAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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